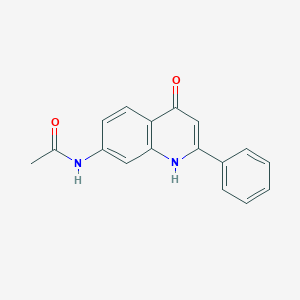
Acetamide, N-(4-hydroxy-2-phenyl-7-quinolinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Hydroxy-2-phenylquinolin-7-yl)acetamide: is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with the preparation of 4-hydroxy-2-phenylquinoline.
Acetylation: The 4-hydroxy-2-phenylquinoline is then acetylated using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield N-(4-hydroxy-2-phenylquinolin-7-yl)acetamide.
Purification: The crude product is purified using recrystallization techniques, often employing solvents like ethanol or methanol.
Industrial Production Methods: While specific industrial methods for the large-scale production of N-(4-hydroxy-2-phenylquinolin-7-yl)acetamide are not well-documented, the general principles of organic synthesis and purification apply. Scaling up the reaction would involve optimizing the reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and hydroxy groups.
Reduction: Reduction reactions can target the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the quinoline ring and the acetamide group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and acetamide derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Biology and Medicine:
Antimicrobial Activity: Quinoline derivatives, including N-(4-hydroxy-2-phenylquinolin-7-yl)acetamide, have shown potential as antimicrobial agents.
Anticancer Research: The compound is being explored for its cytotoxic effects against cancer cell lines.
Industry:
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The exact mechanism of action of N-(4-hydroxy-2-phenylquinolin-7-yl)acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and acetamide moieties. These interactions can modulate biological pathways, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
4-Hydroxyquinoline: Shares the quinoline core structure but lacks the phenyl and acetamide groups.
2-Phenylquinoline: Similar structure but without the hydroxy and acetamide functionalities.
N-Acetyl-4-hydroxyquinoline: Similar but lacks the phenyl group.
Uniqueness: N-(4-Hydroxy-2-phenylquinolin-7-yl)acetamide is unique due to the combination of its hydroxy, phenyl, and acetamide groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
825620-23-3 |
|---|---|
Formule moléculaire |
C17H14N2O2 |
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
N-(4-oxo-2-phenyl-1H-quinolin-7-yl)acetamide |
InChI |
InChI=1S/C17H14N2O2/c1-11(20)18-13-7-8-14-16(9-13)19-15(10-17(14)21)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,20)(H,19,21) |
Clé InChI |
RKKLULTXEPHKHO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















